molecular formula C17H22ClNO4 B1587064 Hyoscine hydrochloride CAS No. 55-16-3

Hyoscine hydrochloride

Cat. No. B1587064
CAS RN: 55-16-3
M. Wt: 339.8 g/mol
InChI Key: KXPXJGYSEPEXMF-UHFFFAOYSA-N
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Description

Hyoscine hydrochloride, also known as scopolamine hydrochloride, is a medication used to treat nausea, vomiting, motion sickness, and other conditions. It is a naturally occurring alkaloid found in plants of the Solanaceae family, and is used in a variety of medical, scientific, and industrial applications.

Scientific Research Applications

  • Preoperative Medication

    • Application: Hyoscine hydrochloride is sometimes used before surgery to decrease saliva .
    • Results: Effective reduction of saliva production before surgery .
  • Postoperative Nausea and Vomiting

    • Application: It is used as a medication to treat postoperative nausea and vomiting .
    • Results: Effective in reducing postoperative nausea and vomiting .
  • Diagnostic Procedures

    • Application: It is used in diagnostic procedures for induced mydriasis and cycloplegia .
    • Results: Effective in dilating pupils, usually prior to fundoscopy .
  • Symptomatic Treatment of Acute Colic

    • Application: Hyoscine hydrochloride has been used in combination with NSAIDs for the symptomatic treatment of acute colic .
    • Results: Effective in providing relief from acute colic .
  • Treatment of Parkinsonism

    • Application: It has been used in the treatment of parkinsonism .
    • Results: It can help manage the symptoms of parkinsonism .
  • Treatment of Urinary Incontinence

    • Application: It has been used in the treatment of urinary incontinence .
    • Results: It can help manage the symptoms of urinary incontinence .

properties

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXJGYSEPEXMF-WYHSTMEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044692
Record name Scopolamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Hyoscine hydrochloride

CAS RN

55-16-3
Record name Scopolamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scopolamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCOPOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2P66EIP1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
RB Barlow, EA Winter - British journal of pharmacology, 1981 - ncbi.nlm.nih.gov
… 3 Hyoscine methobromide appears to occupy less space in water than atropine methobromide; hyoscine hydrochloride occupies less space than hyoscyamine hydrochloride: the non-…
Number of citations: 15 www.ncbi.nlm.nih.gov
AL Boura, RD Murphy - British Journal of Pharmacology, 1978 - ncbi.nlm.nih.gov
… The effluent was superfused over a rat isolated fundus strip together with mepyramine maleate, methysergide maleate, hyoscine hydrochloride, propranolol hydrochloride and …
Number of citations: 12 www.ncbi.nlm.nih.gov
R Joseph, A Sorsby - The Lancet, 1957 - Elsevier
Discussion The value of atropine as a mydriatic is attested by the fact that it has been in use for about a hundred and fifty years. Its one serious defect is its tendency to produce local …
Number of citations: 2 www.sciencedirect.com
A Ahmad, E Leete - Phytochemistry, 1970 - Elsevier
… 1.8 x IO6 dis/min/mM) and hyoscine hydrochloride (188 mg, 1.8 x lOi dis/min/mM) were obtained. These activities indicate an absolute incorporation of radioactivity into the alkaloids of …
Number of citations: 44 www.sciencedirect.com
M Tonini, E Messori, GP Franceschetti… - British journal of …, 1994 - Wiley Online Library
… Aqueous solutions of the following drugs were used: hyoscine hydrochloride, hexamethonium bromide and 5-hydroxytryptamine creatinine sulphate (all from, Sigma Chemical Co.), …
Number of citations: 108 bpspubs.onlinelibrary.wiley.com
DB Murray - Scottish Medical Journal, 1957 - journals.sagepub.com
… The few exceptions to this were found amongst those who had been sedated with papaveretum and hyoscine hydrochloride, and it was, therefore, not surprising that they displayed …
Number of citations: 1 journals.sagepub.com
DJ Gould, CE Hill - American Journal of Physiology-Heart …, 1996 - journals.physiology.org
Changes in membrane potential associated with alpha-adrenoceptor-mediated contraction of rat iris arterioles after nerve stimulation (10 Hz, 1 s) have been measured with …
Number of citations: 27 journals.physiology.org
AL Boura, NM Gude, RG King… - British journal of …, 1986 - ncbi.nlm.nih.gov
The foetal villous vessels of single cotyleda of human placentae have been perfused with a constant flow of Krebs solution, recording inflow pressure and passing the venous perfusate …
Number of citations: 40 www.ncbi.nlm.nih.gov
JB Dilawari, YK Chawla - Gut, 1992 - gut.bmj.com
… Patients received premedication with intravenous diazepam (10 mg) and hyoscine hydrochloride (40 mg) before ERCP. All the patients gave informed consent. They were told about the …
Number of citations: 188 gut.bmj.com
TA Ross - British Medical Journal, 1926 - ncbi.nlm.nih.gov
MAY 8 AND I5, 1926] CORRESPONDENCE. iTwDz Bminsu 845 paid by these patients was 35,544. The need for additional accommodationsbecame miiore and more pressing, an, d …
Number of citations: 1 www.ncbi.nlm.nih.gov

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